

Preliminary Efficacy of LY456236: A Technical Overview

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Compound of Interest

Compound Name: LY456236

Cat. No.: B1675701

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Introduction

LY456236, chemically identified as 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine (CAS No. 338736-46-2), is a small molecule belonging to the quinazoline class of compounds.^{[1][2]} While initial database entries suggested potential activity as a selective 5-HT_{1D} receptor antagonist or a metabotropic glutamate receptor 1 (mGluR1) antagonist, a comprehensive review of the scientific literature indicates a more probable and potent role as an anticancer agent.^{[1][3]} Structurally similar quinazoline derivatives have demonstrated significant efficacy in preclinical cancer models, primarily through the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth and drug resistance. This document provides an in-depth technical guide to the preliminary efficacy of **LY456236**, drawing upon data from closely related analogs to elucidate its potential mechanism of action, experimental evaluation, and relevant signaling pathways.

Quantitative Efficacy Data of Structurally Related Quinazoline Derivatives

Due to the limited publicly available data specifically for **LY456236**, the following tables summarize the efficacy of structurally analogous quinazoline compounds, providing a benchmark for its potential activity.

Table 1: In Vitro Efficacy of Quinazoline Analogs in Cancer Cell Lines

Compound	Chemical Name	Cancer Cell Line	Assay Type	Efficacy Metric (IC ₅₀ /EC ₅₀)	Reference
Analog 1	N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine	T47D (Breast Cancer)	Caspase-3 Activation	EC ₅₀ = 2 nM	[4][5]
T47D (Breast Cancer)	Cell Proliferation	GI ₅₀ = 2 nM	[6]		
Analog 2	2,6-disubstituted-quinazoline-4-one	Various	Cytotoxicity	IC ₅₀ = 0.3 μM	[7]
Analog 3	4-anilino-2-substituted quinazoline	Various	Tubulin Polymerization Inhibition	IC ₅₀ = 2.45 μM	[7]
Various	Antiproliferative Activity	IC ₅₀ = 0.11 μM	[7]		
Analog 4	5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline (6x)	PC3 (Prostate Cancer)	Cytotoxicity	IC ₅₀ = 6.2 ± 0.9 μM	[8]
BGC823 (Gastric Cancer)	Cytotoxicity	IC ₅₀ = 3.2 ± 0.1 μM	[8]		
Bcap37 (Breast Cancer)	Cytotoxicity	IC ₅₀ = 3.1 ± 0.1 μM	[8]		

Table 2: In Vivo Efficacy of a Quinazoline Analog

Compound	Model	Efficacy Endpoint	Outcome	Reference
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine	MX-1 Human Breast Cancer Xenograft	Tumor Growth Inhibition	Highly efficacious	[4] [5]
PC-3 Prostate Cancer Xenograft	Tumor Growth Inhibition	Efficacious	[6]	

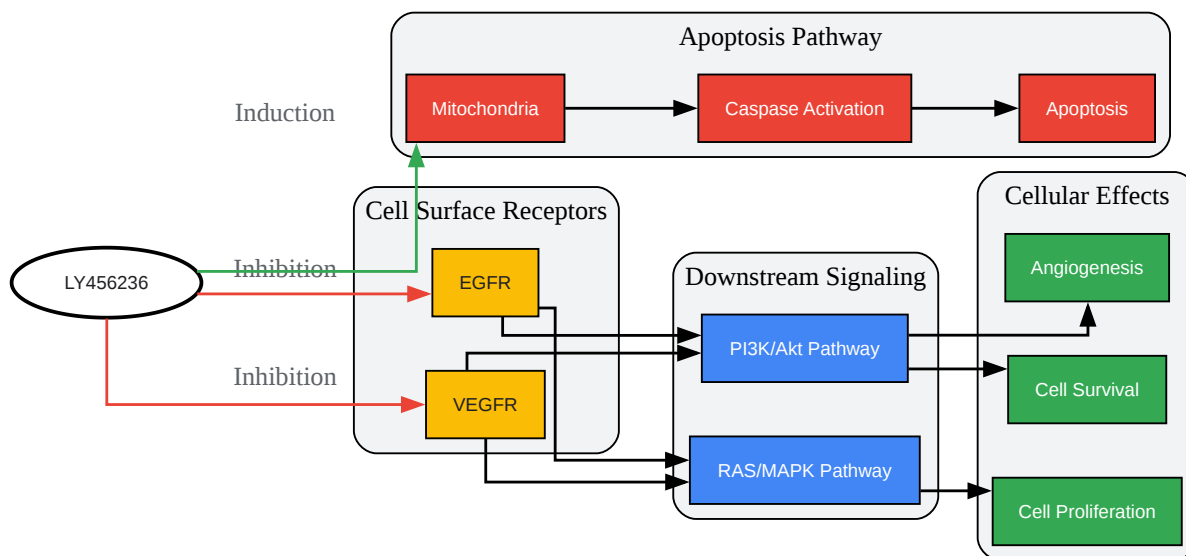
Core Mechanism of Action: Induction of Apoptosis

The primary mechanism of action for quinazoline derivatives structurally similar to **LY456236** is the induction of apoptosis, or programmed cell death, in cancer cells. This is a critical pathway for eliminating malignant cells and is a target for many successful chemotherapeutic agents. The process is often initiated through the intrinsic mitochondrial pathway, characterized by the activation of caspase enzymes, which are the executioners of apoptosis.

A key analog, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, has been shown to be a potent inducer of apoptosis with an EC₅₀ of 2 nM in a cell-based caspase activation assay.[\[4\]](#)[\[5\]](#) This suggests that **LY456236** may also function as a powerful pro-apoptotic agent.

Potential Signaling Pathways

The anticancer activity of quinazoline derivatives involves modulation of several critical signaling pathways.





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